2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including an indole moiety, a fluorobenzyl group, and a sulfamoylphenyl acetamide linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate is reacted with chloroacetyl chloride to introduce the acetamide functionality.
Sulfamoylation: Finally, the compound is treated with 4-aminobenzenesulfonamide under suitable conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic transformations and the development of new reaction methodologies.
Biology
Biologically, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide has shown promise in preliminary studies as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is being investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways. Its structural features allow it to bind selectively to certain biological targets, making it a valuable lead compound in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its diverse reactivity makes it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group enhances its binding affinity and selectivity, while the sulfamoylphenyl acetamide linkage contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-(1-(4-methylbenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide
- 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
Compared to these similar compounds, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c24-18-7-5-16(6-8-18)14-27-15-17(21-3-1-2-4-22(21)27)13-23(28)26-19-9-11-20(12-10-19)31(25,29)30/h1-12,15H,13-14H2,(H,26,28)(H2,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIWHYCFJJFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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